N-Cyclopropyl-3-pyrrolidinecarboxamide HCl

Description

Historical Development and Chemical Context

The development of N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride emerged from broader research into pyrrolidine-based pharmaceuticals and their synthetic analogs. Pyrrolidine derivatives have been subjects of extensive investigation since the mid-20th century, driven by their frequent occurrence in natural products and their proven utility as pharmacophores in drug design. The incorporation of cyclopropyl moieties into pharmaceutical compounds gained prominence due to their ability to modulate biological activity through conformational restriction and enhanced metabolic stability.

The specific combination of pyrrolidine and cyclopropyl functionalities in this compound represents a convergence of two important medicinal chemistry strategies. Historical precedent for cyclopropyl-containing drugs includes several successful pharmaceutical agents, which demonstrated the value of this structural motif in enhancing pharmacological properties. The systematic exploration of pyrrolidine-3-carboxamide derivatives has been driven by their potential as building blocks for more complex therapeutic agents and their role as synthetic intermediates in pharmaceutical manufacturing.

Patent literature indicates ongoing interest in cyclopropyl-fused pyrrolidine-based compounds, particularly as inhibitors of various enzymatic targets. This historical context positions N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride within a broader framework of structure-activity relationship studies that continue to guide contemporary drug discovery efforts.

Significance in Chemical Research

N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride occupies a prominent position in contemporary chemical research due to its multifaceted applications and unique structural properties. The compound serves as both a synthetic intermediate and a research target in its own right, contributing to advances in medicinal chemistry, synthetic methodology, and structure-activity relationship studies.

Research investigations have demonstrated the compound's utility in exploring the effects of stereochemistry on biological activity, particularly given the existence of related stereoisomeric compounds such as the (3S)-enantiomer documented in chemical databases. This stereochemical diversity provides researchers with opportunities to investigate enantioselective processes and their impact on pharmacological properties.

The compound's significance extends to its role in antimicrobial research, where structural analogs have shown promising activity against various bacterial strains. Comparative studies involving related pyrrolidine derivatives have revealed structure-activity relationships that inform the design of next-generation therapeutic agents. These findings have implications for addressing antibiotic resistance and developing novel antimicrobial strategies.

Furthermore, the compound contributes to methodological advances in synthetic chemistry, particularly in the development of efficient synthetic routes for pyrrolidine-containing molecules. Its synthesis and characterization have informed best practices for handling similar compounds and have contributed to the optimization of reaction conditions for related transformations.

Nomenclature and Classification in Chemical Taxonomy

N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride belongs to several overlapping classification systems within chemical taxonomy, reflecting its complex structural features and diverse potential applications. According to systematic nomenclature conventions, the compound is classified as a carboxamide derivative, specifically featuring an amide functional group attached to a pyrrolidine ring system.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-cyclopropyl-3-pyrrolidinecarboxamide hydrochloride, emphasizing the cyclopropyl substitution on the nitrogen atom of the carboxamide group and the position-3 attachment of the carboxamide to the pyrrolidine ring. This nomenclature distinguishes it from related isomers, such as the 2-position analog N-cyclopropylpyrrolidine-2-carboxamide hydrochloride, which has been separately documented in chemical literature.

Chemical classification systems categorize this compound within multiple functional group families. As an amide, it exhibits characteristic properties including hydrogen bonding capabilities and potential for hydrolysis under appropriate conditions. As a heterocyclic compound, it contains a nitrogen-containing five-membered ring that contributes to its chemical reactivity and biological properties.

The compound's classification as a hydrochloride salt indicates its ionic nature and enhanced water solubility compared to the free base form. This classification has practical implications for handling, storage, and formulation considerations in research applications.

| Classification Category | Designation | Significance |

|---|---|---|

| Functional Group | Carboxamide | Primary reactive site |

| Ring System | Pyrrolidine derivative | Core structural framework |

| Substituent | Cyclopropyl | Conformational constraint |

| Salt Form | Hydrochloride | Enhanced solubility |

| Stereochemistry | Racemic mixture | Multiple enantiomeric forms possible |

Structural Overview and Key Features

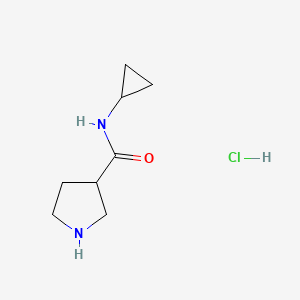

The molecular structure of N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride incorporates several distinctive structural elements that contribute to its chemical and biological properties. The compound features a pyrrolidine ring as its central core structure, with the carboxamide functionality positioned at the 3-carbon of this five-membered saturated heterocycle.

The cyclopropyl group attached to the nitrogen atom of the carboxamide represents a critical structural feature that influences both conformational behavior and chemical reactivity. Cyclopropyl groups are known for their ring strain and unique electronic properties, which can significantly impact the overall molecular geometry and interaction patterns with biological targets.

Molecular formula analysis reveals the composition as C₈H₁₅ClN₂O, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and one oxygen atom. The molecular weight is reported as 190.67 grams per mole, positioning it within the small molecule range suitable for various pharmaceutical applications.

The three-dimensional structure exhibits specific spatial arrangements that influence its chemical behavior. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated rings, while the cyclopropyl group introduces additional conformational constraints that may enhance selectivity in biological interactions.

The structural complexity of N-Cyclopropyl-3-pyrrolidinecarboxamide hydrochloride extends beyond its individual functional groups to encompass the spatial relationships between these components. The positioning of the carboxamide group at the 3-position of the pyrrolidine ring creates specific steric and electronic environments that differentiate this compound from its 2-position isomer. This positional specificity has implications for synthetic accessibility, stability, and potential biological activity patterns.

Properties

IUPAC Name |

N-cyclopropylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(10-7-1-2-7)6-3-4-9-5-6;/h6-7,9H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNRUNBFSYGWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl generally proceeds via the following key steps:

- Formation of the pyrrolidine ring or its derivatives.

- Introduction of the cyclopropyl group on the nitrogen atom.

- Conversion to the carboxamide functional group.

- Formation of the hydrochloride salt to improve stability and handling.

Preparation from Pyrrolidine Derivatives

One common approach starts from 3-pyrrolidinemethanamine derivatives, which are well-documented intermediates in the synthesis of pyrrolidine-based amides. These intermediates can be prepared from methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate by standard organic transformations such as amination and reduction steps.

- Amidation: Treatment of methyl pyrrolidinecarboxylate derivatives with cyclopropylamine to form the corresponding N-cyclopropyl amide.

- Reduction: If necessary, reduction of intermediates to adjust oxidation states or functional groups.

- Salt formation: Conversion of the free amide to its hydrochloride salt by reaction with hydrochloric acid.

Cyclopropyl Group Introduction

The cyclopropyl substituent on the nitrogen is typically introduced through nucleophilic substitution or amidation reactions using cyclopropylamine as the nucleophile. The reaction is often conducted in alcoholic solvents such as methanol under controlled temperature to ensure selective amidation without side reactions.

Ti-Mediated Intramolecular Reductive Cyclopropanation (Advanced Method)

A more specialized and advanced synthetic method involves Ti-mediated intramolecular reductive cyclopropanation. This method has been explored extensively in academic research for constructing cyclopropane-annelated nitrogen heterocycles, including pyrrolidine derivatives.

- Utilizes titanium reagents to promote reductive cyclopropanation within suitably functionalized precursors.

- Allows for the formation of bicyclic or spiro-cyclopropane structures fused to pyrrolidine rings.

- Provides stereoselective access to complex cyclopropyl-substituted amines.

- Can be adapted for the synthesis of N-cyclopropyl-3-pyrrolidinecarboxamide derivatives by appropriate precursor design.

Reaction Conditions and Purification

Typical reaction conditions involve:

- Solvents: Alcohols (methanol, ethanol), N,N-dimethylformamide (DMF) for some steps.

- Temperature: Ambient to reflux depending on the step.

- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps in reduction of azides to amines.

- Workup: Standard aqueous extraction, crystallization or chromatography.

- Salt formation: Treatment with HCl gas or hydrochloric acid solution to obtain the hydrochloride salt.

Summary Table of Preparation Methods

Research Findings and Notes

- The Ti-mediated reductive cyclopropanation provides a stereoselective and efficient pathway to cyclopropyl-substituted pyrrolidines, which can be further converted into carboxamide derivatives.

- Amidation using cyclopropylamine is a straightforward and scalable method, suitable for industrial synthesis.

- The hydrochloride salt form improves compound stability and solubility, which is critical for handling and further applications.

- The reaction sequences are well-documented in patents and academic theses, providing reproducible protocols.

Chemical Reactions Analysis

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the cyclopropyl group or other functional groups are replaced by different substituents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-pyrrolidinecarboxamide HCl involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Identifiers

Key Differences:

Substituent Chemistry :

- N-Cyclopropyl-3-pyrrolidinecarboxamide HCl features a cyclopropyl group (rigid, three-membered ring) on the nitrogen, which is absent in the analogs listed above. This group may confer enhanced metabolic stability and steric hindrance compared to methyl or hydroxyl substituents .

- The carboxamide at the 3-position differentiates it from compounds like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which has a carboxylic acid instead .

Salt Form and Solubility :

- Like (R)-3-Methylpyrrolidine hydrochloride and (R)-3-Hydroxypyrrolidine hydrochloride, the hydrochloride salt of the target compound likely improves aqueous solubility, a critical factor for bioavailability .

Functional Group Impact :

- The cyclopropyl group may reduce oxidative metabolism compared to linear alkyl chains (e.g., methyl groups), as seen in other cyclopropane-containing drugs .

- The carboxamide could enable hydrogen bonding with biological targets, contrasting with the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which may exhibit different ionization behavior .

Research Implications and Limitations

- Metabolic Stability: Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation, suggesting that this compound may have a longer half-life than analogs with methyl or hydroxyl groups .

- Synthetic Utility : The carboxamide moiety offers a handle for further derivatization, unlike the pre-functionalized carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Limitations:

- No direct pharmacological or pharmacokinetic data for this compound is available in the provided evidence. Comparisons are inferred from structural analogs.

- The evidence lacks solubility, toxicity, or binding affinity data, limiting a comprehensive functional analysis.

Biological Activity

N-Cyclopropyl-3-pyrrolidinecarboxamide HCl is a chemical compound characterized by its unique structural features, including a cyclopropyl moiety attached to a pyrrolidine ring. Its molecular formula is CHClNO, with a molecular weight of 190.67 g/mol. This compound has gained attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors, influencing key biochemical pathways. The exact mechanisms are still under investigation, but potential targets include:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular communication and signal transduction.

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

- Antinociceptive Effects : Studies have shown that compounds with similar structures can exhibit pain-relieving properties, suggesting potential applications in pain management.

- Anti-inflammatory Activity : The compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Properties : There is emerging evidence that compounds related to this compound may protect neuronal cells from damage.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activities:

| Compound Name | Structure Similarity | Antinociceptive Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Potential | Emerging evidence |

| N-cyclopropylpyrrolidine-2-carboxamide HCl | Moderate | High | Significant | Limited |

Study 1: Antinociceptive Activity

A study published in Pharmacology Research investigated the antinociceptive effects of this compound in animal models. The results indicated that administration of the compound resulted in a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. The findings revealed a notable decrease in cytokine levels, supporting its use as an anti-inflammatory therapeutic.

Study 3: Neuroprotection

Research conducted on neuroprotective effects demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures. These results indicate that it may have applications in neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-3-pyrrolidinecarboxamide HCl, and how can purity be optimized?

- Methodology :

- Synthesis : Use cyclopropylamine as a starting material for introducing the cyclopropyl group. React with 3-pyrrolidinecarboxylic acid derivatives (e.g., acid chlorides or activated esters) to form the carboxamide bond. Hydrochloride salt formation can be achieved via HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) .

- Purity Optimization : Purify via recrystallization in ethanol/water mixtures or use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to achieve ≥98% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Confirm cyclopropyl and pyrrolidine ring geometry using and NMR. Look for characteristic shifts: cyclopropyl protons (~1.0–1.5 ppm) and pyrrolidine carboxamide carbonyl (~165–170 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns. Cross-check with theoretical values .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodology :

- pH Stability : Test stability across pH 3–7 (simulating physiological conditions). Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at 220–260 nm) .

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Analyze via HPLC to quantify degradation products (e.g., cyclopropylamine or pyrrolidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclopropyl group’s role in biological activity?

- Methodology :

- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) and compare bioactivity .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). Use IC values to correlate substituent size/electrophilicity with potency .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Verification : Re-evaluate conflicting studies by confirming compound purity (HPLC) and salt form (elemental analysis) .

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels, incubation time) .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Proteomics : Use affinity chromatography with immobilized this compound to isolate binding partners. Validate via Western blot or SPR .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .

Q. What analytical methods are suitable for quantifying this compound in pharmacokinetic studies?

- Methodology :

- LC-MS/MS : Develop a validated method using a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and multiple reaction monitoring (MRM) for quantification in plasma .

- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to isolate the compound from biological matrices .

Methodological Challenges and Solutions

Q. How to address low solubility in in vivo studies?

- Solutions :

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .

- Dosing : Administer via intravenous routes with slow infusion to avoid precipitation .

Q. What computational tools predict potential off-target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against databases like ChEMBL or PDB .

- Machine Learning : Train models on existing SAR data to predict binding affinities for secondary targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.